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Technical Monograph: 2,4-Dimethylnicotinamide

CAS Registry Number: 72692-96-7 IUPAC Name: 2,4-Dimethylpyridine-3-carboxamide[1]

Part 1: Executive Technical Summary

2,4-Dimethylnicotinamide (2,4-DMN) is a specialized pyridine derivative utilized primarily as a
regiospecific intermediate in the synthesis of bioactive small molecules. Unlike its more
common isomer, N,N-dimethylnicotinamide (which functions as a solubility enhancer and
hydrotrope), 2,4-DMN serves as a core structural scaffold in medicinal chemistry. Its
substitution pattern—featuring methyl groups flanking the amide functionality at the C2 and C4
positions—provides steric protection to the amide bond while modulating the electronic
properties of the pyridine ring.

This compound is critical in the development of Type Il kinase inhibitors, particularly those
targeting the VEGF (Vascular Endothelial Growth Factor) and PDGF (Platelet-Derived Growth
Factor) pathways. The steric bulk of the C2/C4 methyl groups forces orthogonal orientation of
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the amide relative to the pyridine plane, a conformational lock often required for optimal binding
in the ATP-binding pocket of tyrosine kinases.

Part 2: Chemical Identity & Physicochemical Profile

The precise identification of 2,4-DMN is essential to avoid confusion with its isomers (e.g., 2,6-
dimethylnicotinamide or N,N-dimethylnicotinamide).

Table 1. Chemical Specification Data

Parameter Specification

CAS Number 72692-96-7

IUPAC Name 2,4-Dimethylpyridine-3-carboxamide

Molecular Formula CsH10N20

Molecular Weight 150.18 g/mol

SMILES CC1=C(C(N)=0)C(C)=CC=N1

InChl Key KVUOFVUTZOYXHS-UHFFFAOYSA-N

Appearance White to off-white crystalline solid

Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly
soluble in Water

pKa (Calculated) ~3.4 (Pyridine N), ~14.5 (Amide)

LogP 0.62 (Predicted)

Part 3: Synthesis Protocols & Methodologies

High-purity synthesis of 2,4-DMN is challenging due to the difficulty of selectively methylating
the pyridine ring at the 2 and 4 positions without obtaining mixtures of isomers. The most
robust laboratory-scale method involves the conversion of 2,4-dimethylnicotinic acid.

Protocol A: Acid Chloride Activation (Laboratory Scale)
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Rationale: This method ensures regiochemical integrity by starting from the commercially

available 2,4-dimethylnicotinic acid, avoiding the complex purification required in de novo ring

synthesis.

Reagents:

Precursor: 2,4-Dimethylnicotinic acid (CAS 55314-30-2)

Reagent: Thionyl Chloride (SOCIz) or Oxalyl Chloride ((COCI)2)

Solvent: Dichloromethane (DCM) or Toluene

Quench: Aqueous Ammonia (NH4OH)

Step-by-Step Workflow:

Activation: Charge a round-bottom flask with 2,4-dimethylnicotinic acid (1.0 eq) and
anhydrous DCM (10 mL/qg).

Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at 0°C under N2 atmosphere. Add a
catalytic amount of DMF (3-5 drops) to initiate the reaction.

Reflux: Heat the mixture to reflux (40°C) for 2-3 hours until gas evolution (HCI/SO2) ceases.

Concentration: Evaporate the solvent and excess SOCI2 under reduced pressure to obtain
the crude acid chloride intermediate (2,4-dimethylnicotinoyl chloride). Note: Do not isolate;
moisture sensitive.

Amidation: Re-dissolve the residue in anhydrous DCM. Cool to 0°C.[2]

Quench: Slowly bubble anhydrous ammonia gas through the solution OR add dropwise to a
stirred solution of 28% NH4OH at 0°C.

Isolation: Filter the precipitated solid. Wash with cold water to remove ammonium chloride
byproducts. Recrystallize from Ethanol/Water.

Protocol B: Hantzsch-Type Cyclization (Industrial Route)
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Rationale: For kilogram-scale production, a multicomponent condensation is more cost-
effective, though it requires rigorous fractional crystallization to remove the 2,6-isomer.

Pathway: Condensation of 3-aminocrotononitrile with acetylacetone (or equivalent diketone
surrogates) often yields mixtures. Modern variations use enamine catalysis to direct the
regioselectivity toward the 2,4-pattern.

Part 4: Visualization of Synthesis & Mechanism

The following diagram illustrates the chemical transformation from the nicotinic acid precursor
to the final amide, highlighting the critical activation step.

2,4-Dimethylnicotinic Acid — Intermediate: — 2,4-Dimethylnicotinamide
(CAS 55314-30-2) Acid Chloride (CAS 72692-96-7)
SOCI2 / DMF NH3 (ag/gas)
Reflux 0°C

Click to download full resolution via product page

Figure 1: Synthetic pathway converting 2,4-dimethylnicotinic acid to the target amide via
nucleophilic acyl substitution.

Part 5: Applications in Drug Discovery

2,4-Dimethylnicotinamide is not merely a passive intermediate; it is a pharmacophore used to
modulate the "hinge-binding" region of kinase inhibitors.

Kinase Inhibition (VEGF/PDGF Pathways)

In the design of multi-kinase inhibitors (similar to the structural logic of Sorafenib or
Regorafenib), the pyridine carboxamide core acts as a hydrogen bond donor/acceptor pair.

e Mechanism: The amide nitrogen (donor) and carbonyl oxygen (acceptor) interact with the
hinge region of the kinase ATP-binding pocket (e.g., Cys919 in VEGFR2).

» Role of Methyl Groups: The methyl groups at C2 and C4 introduce atropisomerism or
restricted rotation. This forces the amide group out of planarity with the pyridine ring. This
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"twist" is energetically favorable for binding in the hydrophobic pocket of certain tyrosine
kinases, improving selectivity over other kinases that require a planar ligand.

Agrochemical Intermediates

The compound serves as a precursor for sulfonylurea herbicides. The amide group can be
dehydrated to a nitrile or reacted with sulfonyl isocyanates to form urea bridges common in ALS
(acetolactate synthase) inhibitors.

Part 6: Biological Signhaling Context

The following diagram details the VEGF signaling cascade, highlighting where inhibitors
utilizing the 2,4-dimethylnicotinamide scaffold intervene (Tyrosine Kinase Domain).
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Figure 2: Mechanism of Action. 2,4-DMN derivatives target the ATP-binding pocket of VEGFR2,
blocking downstream angiogenic signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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